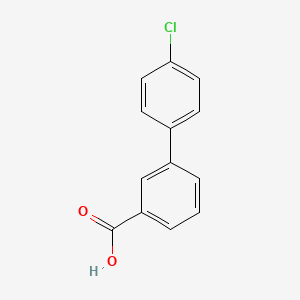

4'-Chlorobiphenyl-3-carboxylic acid

Description

Its molecular formula is inferred as C₁₃H₉ClO₂, with a molar mass of approximately 230.66 g/mol (calculated based on analogous structures in ). This compound is used in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules. Synonyms include 3-Biphenyl-4'-chloro-carboxylic acid and 4'-Chlor-biphenyl-3-carbonsäure .

Properties

IUPAC Name |

3-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFMSKZVCPGDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373891 | |

| Record name | 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4655-10-1 | |

| Record name | 4'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Biphenyl-4'-chloro-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorobiphenyl-3-carboxylic acid can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that can be used to prepare chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . The Ullmann reaction has also been reported for the preparation of symmetrical and unsymmetrical polychlorobiphenyls .

Industrial Production Methods

Industrial production methods for 4’-Chlorobiphenyl-3-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Chlorobiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Chlorobiphenyl-3-carboxylic acid can yield chlorobenzoic acids, while reduction can produce chlorobiphenyl derivatives with reduced carboxylic groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4'-Chlorobiphenyl-3-carboxylic acid exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

These results suggest its potential as an antimicrobial agent in pharmaceutical formulations aimed at treating infections.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The following table summarizes its efficacy against specific cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

These findings highlight its potential role as a therapeutic agent in oncology, particularly for breast and prostate cancers.

Curing Agents for Epoxy Resins

This compound and its derivatives are utilized as curing agents for epoxy resins. They enhance the thermal and mechanical properties of the resins, making them suitable for various industrial applications, such as coatings and adhesives.

Genotoxicity Assessment

A study investigated the genotoxicity of compounds related to biphenyl derivatives, including this compound. The assessment involved evaluating chromosomal aberrations in bone marrow cells of mice. The results indicated that certain substituents on biphenyl compounds could influence their genotoxic potential, emphasizing the need for careful evaluation in environmental risk assessments.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against clinical isolates of bacteria. The compound was found to be effective at low concentrations, suggesting its potential use in topical formulations.

Study on Anticancer Effects

A comprehensive study involving several cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanisms were linked to cell cycle arrest and modulation of apoptotic pathways, providing insights into its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4’-Chlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4'-chlorobiphenyl-3-carboxylic acid and its analogs:

Key Research Findings

Electronic Effects: Formyl-substituted analogs () exhibit increased polarity compared to the parent compound, making them more soluble in polar solvents like DMSO or methanol. This property is advantageous in catalytic reactions requiring polar intermediates . The cyano-fluoro derivative (CAS 146328-87-2) demonstrates stronger electron-withdrawing effects, which may enhance its acidity (pKa ~2.5–3.0) compared to the parent compound (pKa ~3.5–4.0) .

Steric and Regiochemical Influences :

- The methyl-substituted compound (CAS 1492861-13-8) shows reduced reactivity in esterification reactions due to steric hindrance near the carboxylic acid group .

- Methoxy-methyl analogs (CAS 1261920-94-8) exhibit lower acidity (pKa ~4.2–4.5) due to the electron-donating methoxy group, which stabilizes the deprotonated form .

Biological Activity

4'-Chlorobiphenyl-3-carboxylic acid (C13H9ClO2) is a chlorinated biphenyl derivative that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a biphenyl structure with a chlorine atom and a carboxylic acid group. Its molecular weight is approximately 232.66 g/mol, and it is soluble in organic solvents, which facilitates its use in various chemical reactions and biological studies .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Cytochrome P450 Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Antioxidant Properties : Some studies suggest that compounds with similar structures may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity is significant for developing therapeutic agents targeting oxidative damage.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various mammalian cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 (Liver Cancer) | 25 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest in G1 phase |

These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

- In Vitro Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

- Toxicological Assessments : Toxicological evaluations have revealed that exposure to high concentrations of this compound may lead to genotoxic effects, including DNA strand breaks and micronuclei formation in cultured cells. These findings underline the importance of assessing the safety profile of compounds intended for therapeutic use .

- Environmental Impact Studies : As a derivative of polychlorinated biphenyls (PCBs), this compound has been studied for its environmental persistence and bioaccumulation potential. Research indicates that it can undergo metabolic transformations in vivo, leading to the formation of more toxic metabolites .

Q & A

Q. What are the common synthetic routes for 4'-Chlorobiphenyl-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves condensation of substituted aromatic precursors followed by cyclization or functional group modifications. For example, analogous compounds like oxazolo-pyridine derivatives are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridines, using palladium or copper catalysts in solvents like DMF or toluene . Optimization focuses on catalyst loading (e.g., 5-10 mol% Pd), temperature (80-120°C), and reaction time (12-24 hrs) to maximize yield and purity. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural verification combines spectroscopic and chromatographic techniques:

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug discovery. For instance, structurally related naphthyridine-carboxylic acids are intermediates in anticancer agents . Researchers functionalize the biphenyl core to study structure-activity relationships (SAR), such as substituting the chlorophenyl group to enhance binding to target enzymes (e.g., kinase inhibitors) . Biological assays (e.g., in vitro cytotoxicity tests) are conducted using MTT protocols on cancer cell lines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Discrepancies in yields often arise from variations in catalysts, solvent polarity, or side reactions. For example, Pd-catalyzed reactions may yield 60-80% under inert atmospheres, while Cu-mediated methods might produce lower yields (~50%) due to oxidative byproducts . Systematic optimization involves:

- Design of Experiments (DoE) : Varying temperature, solvent (e.g., DMF vs. THF), and catalyst type.

- Byproduct Analysis : Using LC-MS to identify undesired intermediates (e.g., decarboxylated products).

- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to pinpoint inefficiencies.

Q. What advanced techniques are used to study the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT Calculations : Predict HOMO/LUMO energies to assess redox behavior. For example, biphenyl derivatives exhibit HOMO levels at −6.2 eV, indicating suitability as electron-transport materials .

- Cyclic Voltammetry : Measures oxidation/reduction potentials (e.g., E1/2 = +1.3 V vs. Ag/AgCl).

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding networks involving the carboxylic acid group) .

Q. How do researchers address stability issues of this compound under physiological conditions?

- Methodological Answer : Stability is assessed via:

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2-9) at 37°C, followed by HPLC analysis to track decomposition (e.g., esterification in acidic conditions).

- Metabolic Stability Assays : Use liver microsomes to measure half-life (t1/2). Derivatives with electron-withdrawing groups (e.g., -Cl) often exhibit prolonged stability due to reduced CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.